1,2,3,5-tetra-O-acetyl-D-xylofuranose
Overview
Description
1,2,3,5-Tetra-O-acetyl-D-xylofuranose (TAX) is a monosaccharide derivative that belongs to the furanose family. It is a starting material for the synthesis of nucleosides . This compound is extensively employed in the biomedical sector and plays a pivotal role in the advancement of pharmaceutical agents targeting an array of ailments such as cancer, inflammation, and microbial infections .
Synthesis Analysis
TAX is synthesized from D-xylose, which is a common component of plant polysaccharides. It is a starting material for the synthesis of nucleosides . A greener biocatalytic approach has been used for the synthesis of nucleosides and their precursors .Molecular Structure Analysis
The molecular formula of TAX is C13H18O9 . The formal name is 1,2,3,5-tetraacetate D-xylofuranose . The InChi Code is InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 .Chemical Reactions Analysis
As a starting material for the synthesis of nucleosides, TAX plays a crucial role in the uncovering and synthesis of curative remedies . It is extensively employed in the biomedical sector .Physical And Chemical Properties Analysis
TAX has a molecular weight of 318.3 . It is a neat oil in formulation . It has a solubility of 30 mg/ml in DMF, 15 mg/ml in DMSO and Ethanol, and 10 mg/ml in PBS (pH 7.2) .Scientific Research Applications
Crystallographic Analysis : The X-ray crystallographic analysis of a compound related to 1,2,3,5-tetra-O-acetyl-D-xylofuranose provided insights into its molecular structure and favored conformations in solution (Luger et al., 1985).
Solid State Transformations : Research on the solid-state transformations of tetra-acetyl-D-ribofuranose, a related compound, offered insights into its physical properties (Patterson & Groshens, 1954).
Nucleophilic Ring Opening : Studies have shown the reactivity of the oxetane ring in related D-xylofuranose compounds, highlighting their potential in synthesizing specific derivatives (Hadžić et al., 2001).
Synthesis of Antithrombotic Agents : The compound has been used in the synthesis of D-xylopyranose derivatives with antithrombotic activity, demonstrating its application in medicinal chemistry (Bozo et al., 1998).
Blood Anticoagulant Synthesis : It's been instrumental in synthesizing branched D-xylofuranan, which was then converted into a blood anticoagulant (Yoshida et al., 1988).
Chemical Synthesis Processes : The compound has been used in various chemical synthesis processes, such as in the stannic chloride-catalyzed condensation reaction (Cupps et al., 1983).
Direct Preparation from Corncobs : A novel synthesis starting from corncobs demonstrated its potential for industrial-scale production (Popsavin et al., 1994).
Synthesis of Labeled Derivatives : It has been used to synthesize tritium-labeled D-xylose derivatives, relevant in radiochemical studies (Bochkov & Rodionov, 1975).
Glycosylation Studies : Research on AuIII-Halide/Phenylacetylene-Catalysed Glycosylations used derivatives of 1,2,3,5-tetra-O-acetyl-D-xylofuranose as glycosyl donors (Mallick et al., 2016).
Phosphinothioyl Group Studies : The compound's derivatives have been studied for their structural and spectroscopic properties, particularly those with a phosphinothioyl group (Hanaya et al., 1988).
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2R,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-DAAZQVBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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